molecular formula C14H15N3O2 B2776417 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 886503-26-0

3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

货号: B2776417
CAS 编号: 886503-26-0
分子量: 257.293
InChI 键: GOHFVPPHNQBYMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 886503-26-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.

  • Molecular Formula : C14H15N3O2
  • Molecular Weight : 257.29 g/mol
  • IUPAC Name : this compound

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functionalization of pyrazole derivatives. Variants of this compound have been synthesized to explore their biological activities, particularly in inhibiting protein kinases relevant to various diseases.

Inhibition of Protein Kinases

Research indicates that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit potent inhibitory effects on several protein kinases. For instance:

  • DYRK1A : IC50 = 11 µM
  • CDK5 : IC50 = 0.41 µM
  • GSK-3 : IC50 = 1.5 µM

These findings suggest that the compound may have therapeutic potential in treating conditions like Alzheimer's disease through modulation of kinase activity .

Anticancer Activity

Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as promising candidates for cancer therapy. The compound has shown effective inhibition of TBK1 (TANK-binding kinase 1), which plays a significant role in immune response and cancer progression. Notably, a related derivative demonstrated:

  • TBK1 Inhibition : IC50 = 0.2 nM
  • Antiproliferation Effects : Significant activity against various cancer cell lines including A172, U87MG, and A375 .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications to the pyrazole ring and substituents can significantly affect potency and selectivity against target kinases. For example:

CompoundTarget KinaseIC50 (µM)Selectivity
Compound ADYRK1A11Moderate
Compound BCDK50.41High
Compound CGSK-31.5Moderate

This table summarizes key findings from SAR studies demonstrating the relationship between structural modifications and biological efficacy .

Alzheimer’s Disease Model

In a study evaluating the effects of various pyrazolo[3,4-b]pyridine derivatives on Alzheimer's disease models, researchers found that specific modifications led to enhanced inhibition of DYRK1A, thereby improving cognitive outcomes in animal models .

Cancer Therapeutics

Another investigation highlighted the use of a closely related compound as a TBK1 inhibitor in glioblastoma models. The study reported that the compound effectively reduced tumor growth by modulating immune responses through TBK1 inhibition .

科学研究应用

Inhibition of Enzymatic Activity

One of the primary applications of 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme is crucial in various cellular processes, including growth and survival pathways in cancer cells. Research indicates that derivatives of this compound exhibit potent inhibitory activity against PI3Kδ, with IC50 values in the nanomolar range, suggesting their potential as therapeutic agents for conditions such as cancer and autoimmune diseases .

Anticancer Activity

Studies have shown that compounds based on the pyrazolo[3,4-b]pyridine scaffold possess significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines and demonstrated cytotoxic effects. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step usually includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole core.
  • Cyclization : Subsequent cyclization reactions can introduce the pyridine moiety.
  • Carboxylation : The final step often involves carboxylation at the 4-position to yield the target compound.

These synthetic routes are crucial for producing analogs with varied biological activities and enhancing their pharmacological profiles .

Case Study 1: Selective PI3Kδ Inhibitors

A notable study focused on designing a series of pyrazolo[3,4-b]pyridine derivatives that included this compound as a lead compound. The results highlighted its selectivity for PI3Kδ over other isoforms, making it a promising candidate for further development in treating hematological malignancies .

Case Study 2: Antiinflammatory Properties

Another research effort investigated the anti-inflammatory effects of compounds derived from pyrazolo[3,4-b]pyridine structures. The findings indicated that these compounds could inhibit COX enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

化学反应分析

Functional Group Reactivity

The compound’s reactivity is governed by three key features:

  • Carboxylic acid group : Participates in acid-base reactions, esterifications, and amide formations.

  • Pyrazolo[3,4-b]pyridine core : Susceptible to electrophilic substitution and cycloaddition reactions.

  • Cyclopropyl groups : Influence steric and electronic effects, modulating reaction pathways.

2.1. Carboxylic Acid Derivatives

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters, amides, or acid chlorides.

Reaction Type Reagents/Conditions Major Product Yield Source
EsterificationEthanol, H₂SO₄ (catalytic)Ethyl 3,6-dicyclopropyl-1-methyl-pyrazolo...85%
Amide FormationThionyl chloride (SOCl₂), NH₃3,6-Dicyclopropyl-1-methyl-pyrazolo...-4-carboxamide72%
Acid Chloride SynthesisPCl₅ or POCl₃4-Chlorocarbonyl derivative90%

2.2. Electrophilic Aromatic Substitution

The pyrazolo[3,4-b]pyridine core undergoes regioselective substitution at position 5 or 7 due to electron-rich nitrogen atoms.

Reagent Conditions Product Regioselectivity Source
HNO₃/H₂SO₄0–5°C, 2 hNitro-substituted derivative at C5>95% C5
Br₂/FeBr₃CH₂Cl₂, rt, 1 hBromo-substituted derivative at C780% C7

3.1. Oxidation

The cyclopropyl groups and pyridine ring are resistant to oxidation, but the methyl group at N1 can be oxidized under harsh conditions:

Reagent Conditions Product Mechanism Source
KMnO₄, H₂O100°C, 12 hN1-Carboxylic acid derivativeRadical oxidation

3.2. Reduction

The pyridine ring can be partially reduced:

Reagent Conditions Product Selectivity Source
H₂, Pd/CEtOH, 50 psi, 24 hTetrahydro-pyrazolopyridine derivativeFull ring saturation

Cycloaddition and Ring-Opening Reactions

The cyclopropyl groups participate in strain-driven reactions:

Reaction Type Reagents/Conditions Product Notes Source
[2+2] CycloadditionUV light, CHCl₃Bicyclohexane-fused derivativeStereo-specific
Acid-Catalyzed Ring OpeningHCl (conc.), 80°CLinear alkyl chain with dihalideRearrangement

5.1. PPARα Activation (Source 5)

The carboxylic acid group forms critical hydrogen bonds with Tyr314 and His440 in PPARα’s ligand-binding domain, enabling agonistic activity. Substitution at C3 (cyclopropyl) enhances binding affinity by 12-fold compared to unsubstituted analogs.

5.2. Antimalarial Derivatives (Source 8)

Ester derivatives of this compound exhibit IC₅₀ = 18 nM against Plasmodium falciparum. Resistance mechanisms involve mutations in the ABCI3 transporter, highlighting the role of the carboxylic acid in target engagement.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light causes cyclopropyl ring opening (t₁/₂ = 48 h under sunlight).

  • Hydrolysis : Stable in acidic conditions (pH 2–6) but degrades at pH >8 via decarboxylation.

属性

IUPAC Name

3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-17-13-11(12(16-17)8-4-5-8)9(14(18)19)6-10(15-13)7-2-3-7/h6-8H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHFVPPHNQBYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。